N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
“N-[2-(Dimethylamino)-2-(3-thienyl)ethyl]-5-methyl-4-propyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C17H24N2OS2. It has an average mass of 336.515 Da and a monoisotopic mass of 336.132996 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a dimethylaminoethyl group and a methylpropylthiophene carboxamide group .Scientific Research Applications
Alzheimer's Disease Diagnostics
The derivative [18F]FDDNP, related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide, has been utilized in positron emission tomography (PET) to detect the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This approach has shown promise in facilitating the diagnostic assessment of Alzheimer's and monitoring the response to experimental treatments by identifying areas of the brain affected by these pathological features, correlating with cognitive performance measures (Shoghi-Jadid et al., 2002).
Serotonin Receptor Research
Research into the bioisosteric analogues of N,N-dimethyltryptamine, such as thienopyrroles, has explored the potential of these compounds for affecting serotonin receptors. Although not directly substituting for LSD or DOI in drug discrimination paradigms, compounds like 6-[2-(N, N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole have shown to substitute for the 5-HT1A agonist LY293284 in rats, indicating their role in activating serotonin receptors without the hallucinogenic side effects associated with other compounds. This research suggests the delicate balance between chemical structure and receptor activation, opening pathways for developing new therapeutic agents targeting serotonin receptors (Blair et al., 1999).
Synthetic Opioid Analysis
The synthetic opioid U-47700, closely related structurally to the aforementioned compound, has been analyzed for its effects and implications in forensic analysis. Although originally designed as a potential alternative to traditional opioids with potentially reduced side effects and abuse liability, U-47700 has emerged as a new psychoactive substance posing significant challenges. The study of such compounds sheds light on the ongoing need to understand the pharmacological and toxicological properties of new synthetic opioids, which can inform regulatory and public health responses (Elliott et al., 2016).
Educational Applications in Organic Synthesis
An educational approach to the synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent represents a modern, safe, and efficient method for introducing students to principles of amide bond formation, a fundamental reaction in organic chemistry. This example illustrates the importance of innovative methodologies in the synthesis of complex molecules, including pharmacologically relevant compounds, and highlights the role of education in fostering the next generation of chemists (Withey & Bajic, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQZYZVCWZZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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